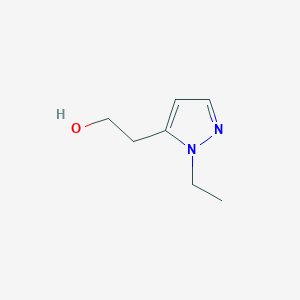

2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol

Description

2-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-ol is a pyrazole-derived alcohol with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its structure features a 1-ethyl-substituted pyrazole ring linked to an ethanol moiety. Its synthesis typically involves alkylation of pyrazole precursors followed by hydroxylation or substitution reactions .

Properties

IUPAC Name |

2-(2-ethylpyrazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGKGIESGTCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: The major products include 2-(1-ethyl-1H-pyrazol-5-yl)ethanal and 2-(1-ethyl-1H-pyrazol-5-yl)ethanoic acid.

Reduction: The major product is 2-(1-ethyl-1H-pyrazol-5-yl)ethane.

Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer progression. Specifically, 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol has been studied for its potential to target tyrosine-protein kinase abl1, which is crucial in cell signaling pathways associated with cancer. This compound's structural analogs have shown promising results in preclinical models, suggesting a pathway for further development as an anticancer agent.

2. Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives exhibit antimicrobial activities against various pathogens. For instance, compounds similar to this compound have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

3. Antioxidant Effects

Recent investigations into pyrazole derivatives have highlighted their potential as antioxidants. The structure of this compound may enhance the activity of antioxidant enzymes, thus mitigating oxidative stress-related diseases . This property is particularly relevant in developing therapies for conditions such as neurotoxicity caused by chemotherapeutic agents.

Agricultural Applications

1. Herbicide Development

The compound has been identified as a potential herbicide due to its effectiveness against a range of gramineous and broadleaf weeds. Research has shown that it can be applied at lower concentrations while maintaining efficacy, which is crucial for sustainable agricultural practices . The low toxicity profile enhances its suitability for use in crops without harming beneficial organisms or the environment.

2. Crop Protection

In addition to its herbicidal properties, this compound can be utilized in formulations aimed at protecting crops from various pests and diseases, contributing to higher yields and better food security .

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of advanced materials such as mesoporous materials and OLED (Organic Light Emitting Diode) components . Its role as a dopant or host material can significantly enhance the performance characteristics of electronic devices.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following pyrazole derivatives share structural motifs with 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol but differ in substituents, functional groups, or applications:

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The ethyl group on the pyrazole ring enhances lipophilicity compared to methyl or hydrogen substituents, influencing solubility and membrane permeability in biological systems .

- Functional Group Diversity: Hydroxyl, amino, and methoxy groups dictate reactivity. For example, the hydroxyl group in the target compound enables hydrogen bonding, while amino derivatives (e.g., ) show affinity for metal ions like Cu(II), useful in chemosensors .

Biological Activity

2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol, a compound within the pyrazole class, has garnered attention for its diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, exhibiting a myriad of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

- CAS Number : 1339043-30-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, this compound demonstrated significant antiproliferative effects in vitro, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In a study examining various pyrazole derivatives, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are of great interest. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The anti-inflammatory activity of this compound was evaluated through COX inhibition assays, revealing its potential as a therapeutic agent for inflammatory conditions .

Case Study 1: Anticancer Evaluation

A recent study synthesized several pyrazole derivatives, including this compound, and assessed their anticancer properties using various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against colorectal and lung cancer cells, with IC50 values comparable to established anticancer drugs .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The compound displayed potent antibacterial activity with MIC values ranging from 0.005 to 0.02 mg/mL against S. aureus and E. coli, suggesting its potential application in treating bacterial infections .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Q & A

Q. What are the standard synthetic routes for 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation followed by functionalization. For example:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core (common in heterocyclic synthesis) .

- Step 2 : Ethyl group introduction via alkylation (e.g., using ethyl iodide or ethyl bromide under basic conditions).

- Step 3 : Hydroxyl group installation via reduction of a ketone intermediate (e.g., using sodium borohydride or hydrogen gas under controlled pH and temperature) . Characterization of intermediates includes ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment. Crystallization conditions (e.g., slow evaporation from ethanol/water mixtures) are critical for obtaining single crystals for XRD analysis .

Q. How can the solubility and stability of this compound be systematically evaluated for experimental use?

- Solubility : Test in solvents (e.g., DMSO, ethanol, water) using gravimetric or spectrophotometric methods under ambient and heated conditions.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC-UV or LC-MS to identify degradation products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂), and hydroxyl proton (δ 2.5–3.5 ppm, broad).

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) stretches.

- XRD : Resolve crystal packing and hydrogen-bonding motifs (e.g., O–H···N interactions) .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step routes, and what factors contribute to variability?

- Design of Experiments (DoE) : Vary parameters like temperature (e.g., 25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation).

- Contradiction Analysis : Inconsistent yields may arise from competing side reactions (e.g., over-alkylation). Monitor via TLC or GC-MS to identify byproducts .

- Scale-Up Considerations : Use flow chemistry for exothermic steps (e.g., reductions) to improve reproducibility .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?

- Dynamic Effects : Rotameric splitting in NMR (e.g., due to restricted rotation of the ethyl group) can be confirmed by variable-temperature NMR (−40°C to 80°C).

- Tautomerism : Pyrazole rings may exhibit tautomeric shifts; compare experimental data with computational models (DFT calculations for optimized geometries) .

Q. What strategies are effective for probing the biological activity of this compound in vitro?

- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- Cellular Toxicity : Use MTT assays in cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity.

- Structure-Activity Relationship (SAR) : Modify the ethanol side chain (e.g., esterification) and compare bioactivity trends .

Q. How can crystallization challenges be addressed for XRD-quality single crystals?

- Solvent Screening : Test binary mixtures (e.g., DCM/hexane or ethanol/water) to optimize supersaturation.

- Seeding : Introduce microcrystals to induce controlled growth.

- Temperature Gradients : Use slow cooling (0.1–0.5°C/hour) to minimize defects .

Methodological Notes

- Safety : Handle pyrazole derivatives in fume hoods due to potential skin/eye irritation (Category 2 hazards) .

- Data Validation : Cross-reference experimental XRD bond lengths with Cambridge Structural Database (CSD) entries for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.